molecular formula C13H13NO3 B028422 Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate CAS No. 103788-64-3

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Cat. No. B028422
M. Wt: 231.25 g/mol
InChI Key: UDWQWRFEUXUBHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate often involves multi-step processes, including cyclocondensation reactions and the use of specific reagents to achieve the desired oxazole derivatives. Studies demonstrate the efficiency of one-pot synthesis strategies and cyclocondensation to produce oxazol-5-yl derivatives with high yields (Ahmed et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic methods like FT-IR, NMR (1H and 13C), and X-ray crystallography. These techniques provide detailed information about the molecular geometry, stabilization by weak intermolecular interactions, and insight into the electronic properties through density functional theory (DFT) calculations (Ahmed et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate derivatives are diverse, with reactivity profiles that allow for the formation of various functionalized products. Nucleophilic ring-opening reactions followed by cyclization under certain conditions can lead to the synthesis of functionalized oxazoles (Misra & Ila, 2010). These reactions are influenced by the electronic nature of the substituents and the reaction conditions.

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .
    • Method : The synthesis of indole derivatives involves various chemical reactions, including the Sonogashira reaction .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The synthesis of various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Heterocycles Based on the 1,2,3-Triazole Moiety

    • Field : Medicinal Chemistry
    • Application : Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
    • Method : The synthesis of these heterocycles involves various chemical reactions .
    • Results : These heterocycles have shown promising results in the treatment of various diseases .
  • Estimation of Malondialdehyde (MDA) Production

    • Field : Biochemistry
    • Application : Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate can be used as a chromogenic agent for the determination of malondialdehyde (MDA) production .
    • Method : The compound reacts with MDA in the presence of a suitable catalyst to produce a colored product. The intensity of the color is proportional to the concentration of MDA .
    • Results : This method provides a simple and effective way to estimate the level of MDA, a marker of oxidative stress, in biological samples .
  • Synthesis of 1,3-Diazole Derivatives

    • Field : Organic Chemistry
    • Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Method : The synthesis of 1,3-diazole derivatives involves various chemical reactions .
    • Results : These derivatives have shown promising results in the treatment of various diseases .

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for "Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate" . This document provides information about the potential hazards of the compound and how to handle it safely.

Future Directions

Oxazole derivatives, such as “Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWQWRFEUXUBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379521
Record name Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

CAS RN

103788-64-3
Record name Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103788-64-3
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Synthesis routes and methods I

Procedure details

A 500-ml 4-necked flask equipped with a mechanical stirrer, a thermometer, a Claisen head with a condenser and a receiver connected to a cold trap and a vacuum controller was charged with 52.26 g of crude methyl 4-bromo-3-oxovalerate (ca. 0.250 mol) and 46.5 g of benzamide. A vacuum of 400 mbar was applied and the suspension was stirred at 90° C. for 18 h. After ca. 3 h the suspension had become a clear orange oil. After cooling to rt 300 ml of methanol and 1.0 g of p-toluenesulfonic acid monohydrate were added and the brown solution was stirred at reflux (ca. 73° C.) for 1 h. After this time 50 ml of methanol were distilled off, 50 ml of methanol were added and the mixture was heated at reflux for additional 30 min. After cooling and rotary evaporation (50° C., 8 mbar, 30 min), the residue was treated under argon with 150 ml of toluene and 125 ml of sat. aqueous sodium bicarbonate solution. The resulting suspension was stirred in an ice bath for 1 h, the precipitated benzamide was filtered off with suction and the filter cake was washed twice with a small amount of ice-cold toluene and water. The combined aqueous phases were extracted in a separatory funnel with 100 ml of toluene. Thereafter the combined organic phases were washed twice with 30 ml, a total of 60 ml of deionized water, dried (Na2SO4) and rotary evaporated (50° C., 8 mbar,1 h) to give 49.22 g of crude Methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate (theor. amount 57.81 g) as a yellow oil, which was used without purification in the next step.
Quantity
52.26 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

reacting methyl (E)-4-bromo-3-methoxy-pent-2-enoate with benzamide to give methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of benzamide (0.606 g, 5.00 mmoles) and methyl 4-bromo-3-oxopentanoate (1.05 g, 5.00 mmoles, example 31) are heated in toluene (6 ml) to 120° C. for 18 hours. The reaction is then purified by column chromatography (silica, 4:1 hex: EtOAc) to give the title compound as a clear oil. MS (APcI) 232 (M+H)+.
Quantity
0.606 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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